molecular formula C28H21NO2 B5210123 7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No. B5210123
M. Wt: 403.5 g/mol
InChI Key: JRKSTYGKCXALFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, commonly known as LHQ-2-41, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of quinoline derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

LHQ-2-41 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. LHQ-2-41 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound has also been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, LHQ-2-41 has shown promising results in inhibiting the replication of the hepatitis C virus.

Mechanism of Action

LHQ-2-41 exerts its biological effects by inhibiting the activity of NF-κB. This transcription factor plays a key role in the regulation of immune and inflammatory responses. Inhibition of NF-κB activity by LHQ-2-41 results in the downregulation of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. LHQ-2-41 has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
LHQ-2-41 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of NF-κB. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, LHQ-2-41 has been found to inhibit the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

LHQ-2-41 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has been extensively studied, and its mechanism of action is well understood. Additionally, LHQ-2-41 has been found to have low toxicity in vitro. However, there are also limitations to using LHQ-2-41 in lab experiments. This compound has poor solubility in water, which can make it difficult to work with. Additionally, LHQ-2-41 has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.

Future Directions

For the study of LHQ-2-41 include exploring its potential as a therapeutic agent for inflammatory diseases and cancer, as well as a treatment for hepatitis C.

Synthesis Methods

The synthesis of LHQ-2-41 involves the condensation of 2-aminobenzophenone with 2,3-dihydro-1H-inden-1-one in the presence of a catalytic amount of acetic acid. This reaction results in the formation of 7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO2/c30-23-16-19(17-9-3-1-4-10-17)15-22-25(23)24(18-11-5-2-6-12-18)26-27(29-22)20-13-7-8-14-21(20)28(26)31/h1-14,19,24,29H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKSTYGKCXALFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,10-Diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

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